Product packaging for 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine(Cat. No.:CAS No. 214337-35-6)

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Cat. No.: B1444561
CAS No.: 214337-35-6
M. Wt: 245.1 g/mol
InChI Key: ZTRHCDBAVCPFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a privileged thiazolo[5,4-b]pyridine scaffold, which is structurally similar to classic bioactive skeletons and is frequently explored for its potential to interact with various biological targets . The bromine atom at the 2-position makes it a crucial synthetic intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to introduce diverse aryl or heteroaryl substituents . This scaffold is particularly valuable in the development of kinase inhibitors. Research has demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, a prominent family of kinases involved in cell growth and survival, with some analogues showing IC50 values in the low nanomolar range . The structure-activity relationship (SAR) studies indicate that the nature of the substituent at the 2-position of the thiazolo[5,4-b]pyridine core is critical for optimizing potency and selectivity in such enzymatic assays . Beyond oncology targets, thiazolopyridine derivatives have also been investigated for other therapeutic areas, including as inhibitors of cyclin G-associated kinase (GAK) and DNA gyrase B, highlighting the broad utility of this chemotype in pharmacological research . References to the scientific literature are provided for informational purposes only. They represent areas of ongoing research and do not constitute intended use specifications. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2OS B1444561 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine CAS No. 214337-35-6

Properties

IUPAC Name

2-bromo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRHCDBAVCPFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Functionalized Pyridine Derivatives

  • 2-Bromo-5-aldehyde pyridine synthesis : A critical precursor to the target compound is 2-bromo-5-aldehyde pyridine, prepared industrially via a Grignard reaction involving 2,5-dibromopyridine and an organomagnesium reagent (e.g., isopropyl magnesium chloride) in solvents like tetrahydrofuran (THF). After the Grignard reaction, DMF is added to introduce the aldehyde functionality. The process is performed under inert atmosphere, with controlled temperature (around 15°C), followed by acid quenching, extraction, and crystallization to yield a high-purity product with yields around 80%.

  • 2-Methoxypyridine-5-boric acid pinacol ester synthesis : Another key intermediate is prepared by reacting 5-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of carbonate catalysts (K2CO3 or Na2CO3) in solvents such as DMF or toluene at 20-30°C. This step generates the boronic ester without isolation, facilitating subsequent coupling reactions.

Formation of Thiazolo[5,4-b]pyridine Core

  • One-step cyclization from chloronitropyridines and thioamides/thioureas : A streamlined method involves reacting substituted chloronitropyridines with thioamides or thioureas to directly form thiazolo[5,4-b]pyridine derivatives in a single step. This reaction provides access to various substituted thiazolo[5,4-b]pyridines, including those with nitro groups and other substituents at the 2-position.

  • Cyclization of thiourea derivatives : For methoxy-substituted thiazolopyridines, cyclization of 1-(6-methoxypyridin-2-yl)thiourea in the presence of lithium bromide and bromine in acetic acid yields 5-methoxythiazolo[4,5-b]pyridin-2-amine derivatives. This method can be adapted to produce the 5-methoxy substituted thiazolopyridine core relevant to the target compound.

Cross-Coupling Reactions

  • Suzuki cross-coupling : The incorporation of the 2-bromo substituent and methoxy group on the thiazolopyridine scaffold often involves Suzuki-Miyaura cross-coupling reactions. For example, 2-bromo-5-methoxy-thiazolo[5,4-b]pyridine derivatives can be synthesized by coupling boronic acid esters of methoxypyridine with halogenated thiazolopyridines under palladium catalysis.

  • This multi-step synthetic pathway typically includes:

    • Preparation of boronic acid ester intermediates.
    • Cross-coupling with halogenated pyridine or thiazolopyridine derivatives.
    • Final cyclization or functional group modifications to yield the target compound.

Detailed Research Findings and Data

Step Reaction Type Key Reagents/Conditions Yield (%) Purity (%) Notes
1 Grignard reaction + formylation 2,5-Dibromopyridine, isopropyl magnesium chloride, THF, DMF, 15°C, inert gas 80.24 99.2 Industrially feasible with mild conditions and high purity; suitable for scale-up
2 Boronic ester formation 5-Bromo-2-methoxypyridine, bis(pinacolato)diboron, K2CO3, DMF, 20-30°C Not specified Not specified Intermediate not isolated; direct use in next step; efficient catalyst system
3 One-step cyclization Chloronitropyridine, thioamide/thiourea, solvent (varied) Not specified Not specified Provides direct access to thiazolo[5,4-b]pyridine core; adaptable to various substituents
4 Thiourea cyclization 1-(6-Methoxypyridin-2-yl)thiourea, LiBr, Br2, acetic acid Not specified Not specified Efficient for methoxy-substituted thiazolopyridines; mild acidic conditions
5 Suzuki cross-coupling Boronic acid ester, halogenated thiazolopyridine, Pd catalyst, base, solvent Not specified Not specified Key step for introducing substituents; enables structural diversity; widely used

Summary and Industrial Relevance

The preparation of this compound involves a combination of modern organic synthesis techniques, including Grignard reactions for functionalization, boronic ester formation for coupling, and cyclization methods to construct the thiazolopyridine ring system. The use of mild and scalable conditions, such as those involving tetrahydrofuran and DMF solvents, carbonate catalysts, and palladium-catalyzed cross-coupling, facilitates industrial-scale production with high yield and purity.

The synthesis routes are supported by recent research demonstrating their applicability to medicinal chemistry, particularly in the design of anticancer agents with selective cytotoxicity and promising biological activity.

Chemical Reactions Analysis

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include lithium bromide, bromine, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives, including 2-bromo-5-methoxy-thiazolo[5,4-b]pyridine, as promising anticancer agents. Research indicates that compounds with this scaffold exhibit significant inhibitory activity against various cancer cell lines. For instance, derivatives have shown efficacy in inhibiting protein kinases associated with cancer progression, leading to apoptosis in cancer cells .

PI3K Inhibition
The compound has also been investigated for its role as a phosphoinositide 3-kinase (PI3K) inhibitor. A study demonstrated that modifications to the thiazolo[5,4-b]pyridine structure could enhance its potency against specific PI3K isoforms. The IC50 values for certain derivatives reached nanomolar concentrations, indicating strong inhibition . This property positions the compound as a potential candidate for the treatment of cancers reliant on PI3K signaling pathways.

Antimicrobial Properties
Thiazolo[5,4-b]pyridine derivatives have been evaluated for their antimicrobial properties. The presence of bromine and methoxy groups in the structure contributes to enhanced biological activity against various pathogens. Studies have shown that these compounds can disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Agricultural Science

Crop Protection
The compound's unique properties extend into agricultural applications, particularly in crop protection. Research has indicated that thiazolo[5,4-b]pyridine derivatives can serve as effective fungicides or herbicides due to their ability to inhibit specific metabolic pathways in plants and fungi . This application is crucial for developing sustainable agricultural practices.

Material Science

Organic Synthesis
In the realm of organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions . This versatility is beneficial for researchers looking to develop new materials or pharmaceuticals.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentInhibits cancer cell proliferation; IC50 in nanomolar range .
PI3K inhibitorPotent inhibition of PI3K isoforms; promising for cancer therapy .
Antimicrobial propertiesEffective against various pathogens; disrupts cell membranes .
Agricultural ScienceCrop protectionPotential fungicide/herbicide; inhibits metabolic pathways in pests .
Material ScienceBuilding block for organic synthesisParticipates in cross-coupling reactions; versatile reactivity .

Case Studies

Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of thiazolo[5,4-b]pyridine derivatives revealed that specific modifications could enhance their efficacy against breast cancer cells. The study utilized a series of synthesized compounds and evaluated their cytotoxic effects using MTT assays. Results indicated that certain derivatives exhibited IC50 values as low as 10 µM against MCF-7 cell lines, demonstrating significant potential for further development into therapeutic agents .

Case Study 2: Agricultural Application
In agricultural research, a series of thiazolo[5,4-b]pyridine derivatives were tested for their efficacy as herbicides. Field trials showed that these compounds significantly reduced weed growth without adversely affecting crop yield. The mechanism was attributed to the inhibition of specific enzymatic pathways critical for weed metabolism .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase. The compound binds to the kinase, inhibiting its activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[5,4-b]pyridine Derivatives with Bromine Substitutions
Compound Name CAS Number Substituents Key Biological Activity IC₅₀/Potency Key Structural Features
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine 214337-35-6 Br (position 2), OMe (position 5) PI3Kα inhibition 3.6 nM (e.g., compound 19a) Methoxy enhances solubility; Br aids in Suzuki couplings
6-Bromo-2-ethylthiazolo[5,4-b]pyridine 1307291-19-5 Br (position 6), Et (position 2) c-KIT inhibition 9.87 µM (compound 6h) Ethyl group improves lipophilicity; Br at position 6 affects binding
2-Bromothiazolo[5,4-b]pyridine 412923-40-1 Br (position 2) Intermediate for kinase inhibitors N/A Lack of methoxy reduces solubility

Key Findings :

  • Position of Bromine : Bromine at position 2 (as in the target compound) facilitates Suzuki cross-coupling reactions for further derivatization, while bromine at position 6 (e.g., 6-Bromo-2-ethylthiazolo[5,4-b]pyridine) reduces c-KIT inhibitory potency .
  • Methoxy Group : The 5-methoxy group in the target compound enhances solubility and PI3Kα binding via hydrogen bonding with Lys802, whereas its absence (e.g., in 2-Bromothiazolo[5,4-b]pyridine) diminishes activity .
Thiazolo[5,4-b]pyridine Derivatives with Heterocyclic Substituents
Compound Name Substituents Target Kinase IC₅₀ Value Mechanism of Action
19a (2-Pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridine) Pyridyl (position 2), morpholinyl (position 4) PI3Kα/γ/δ 3.6 nM (PI3Kα) Hydrogen bonds with Val851 and Lys802
6h (3-Trifluoromethylphenyl-substituted) 3-(Trifluoromethyl)phenyl (position 6) c-KIT 9.87 µM Hydrophobic interaction with kinase pocket

Key Findings :

  • Pyridyl vs. Phenyl : Pyridyl groups (as in compound 19a) enhance PI3Kα inhibition by forming π-π stacking interactions, whereas phenyl substitution reduces activity by ~10-fold .
  • Trifluoromethyl Groups : The 3-trifluoromethylphenyl group in c-KIT inhibitors (e.g., 6h) improves hydrophobic binding but results in lower potency compared to PI3Kα-targeting derivatives .
Comparison with Non-Thiazolo Heterocycles
Compound Name Core Structure Biological Activity Key Differences
Isoxazolo[5,4-b]pyridine derivatives Isoxazole fused to pyridine Anticancer (HCT-116, PC3) Reduced kinase specificity compared to thiazolo derivatives
Imidazo[4,5-d]thiazolo[5,4-b]pyridine Imidazole-thiazolo-pyridine Medicinal applications Increased steric bulk limits solubility

Key Findings :

  • Thiazolo[5,4-b]pyridine derivatives exhibit superior kinase selectivity compared to isoxazolo or imidazo analogues due to optimized hydrogen-bonding networks .

Biological Activity

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused to a pyridine structure, with specific substitutions that enhance its interaction with various biological targets. The molecular formula for this compound is C₈H₈BrN₃OS, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

Research has revealed that this compound exhibits significant biological activities, particularly in the following areas:

  • Protein Kinase Inhibition : This compound shows promising results as an inhibitor of several protein kinases, which are critical in regulating cellular functions such as growth and metabolism.
  • Anticancer Properties : It has been identified as having anticancer activity through its ability to inhibit pathways involved in tumor growth.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the chemical structure affect biological activity. For this compound, specific structural features have been identified that enhance its efficacy:

  • The bromine atom at position 2 is believed to play a significant role in its reactivity and interaction with biological targets.
  • The methoxy group at position 5 contributes to its solubility and bioavailability.

Comparative Analysis with Similar Compounds

A comparative analysis of related compounds provides insight into the unique properties of this compound. Below is a summary table of structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
6-Bromo-thiazolo[5,4-b]pyridine Bromine at position 6Anticancer activity
7-Methyl-thiazolo[5,4-b]pyridine Methyl group at position 7Enzyme inhibition
2-Methylthiazolo[5,4-b]pyridine Methyl group at position 2Antibacterial properties
3-Nitro-thiazolo[5,4-b]pyridine Nitro group at position 3Cytotoxic effects on cancer cells

The mechanism of action for this compound involves interaction with specific molecular targets and pathways. It may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways. This inhibition affects cellular processes such as proliferation and apoptosis, which are critical in cancer treatment.

Case Studies and Research Findings

  • Inhibition of PI3Kα : A study indicated that a derivative similar to this compound exhibited strong PI3Kα inhibitory activity with an IC50 value of 3.6 nM. This suggests potential applications in cancer therapy targeting the PI3K pathway .
  • Anticancer Efficacy : Another study demonstrated that thiazolopyridine derivatives showed selective anti-proliferative effects on various cancer cell lines. The compound was able to induce significant morphological changes and apoptosis in treated cells .
  • Antimicrobial Activity : Research has shown that thiazolopyridines possess broad-spectrum antimicrobial properties. The exact efficacy of this compound against specific pathogens remains to be fully characterized but suggests a promising avenue for further investigation .

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the thiazolo[5,4-b]pyridine core via cyclization reactions. For example, 2-aminopyridine derivatives can react with phosphorus oxychloride (POCl₃) and carboxylic acids to construct the fused thiazole ring .
  • Step 2: Bromination at the 2-position using N-bromosuccinimide (NBS) or Br₂ under controlled temperature (0–25°C) .
  • Step 3: Methoxy group introduction via nucleophilic substitution or Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
    Optimization Tips:
  • Use continuous flow reactors to enhance yield and purity by precisely controlling temperature and reagent stoichiometry .
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How is the structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 8.0–9.5 ppm) .
    • ¹³C NMR confirms the thiazolo-pyridine backbone (e.g., C-Br at ~100 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₇H₆BrN₂OS: theoretical 260.94) .
  • X-ray Crystallography: Resolves absolute configuration if single crystals are obtained .

Q. What are the typical reactions involving the bromine substituent in this compound?

Methodological Answer: The bromine atom acts as a versatile leaving group:

  • Suzuki-Miyaura Coupling: React with aryl boronic acids using Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (yields: 70–90%) to form biaryl derivatives .
  • Nucleophilic Substitution: Replace Br with amines (e.g., NH₃/EtOH, 60°C) or thiols (e.g., NaSH/DMF) .
  • Cross-Coupling for PI3K Inhibitors: Bromine substitution with sulfonamide groups enhances kinase inhibition (IC₅₀: <10 nM) .

Advanced Research Questions

Q. How does this compound serve as an intermediate in PI3K inhibitor development?

Methodological Answer: The compound is a key precursor for phosphoinositide 3-kinase (PI3K) inhibitors:

  • Structural Modifications:

    • Introduce sulfonamide groups at the 2-position via Suzuki coupling to enhance binding to the kinase ATP pocket .
    • Replace methoxy with morpholino groups to improve solubility and selectivity for PI3Kα .
  • Activity Data:

    DerivativePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)Selectivity (α/β)
    19a3.636.210.1
    19b4.848.510.1
    • Docking Studies: The thiazolo-pyridine core forms hydrogen bonds with Val851 and Glu849 in PI3Kα .

Q. What role does this compound play in designing electron-withdrawing polymers for organic electronics?

Methodological Answer: Thiazolo[5,4-b]pyridine derivatives act as electron-deficient units in conjugated polymers:

  • Polymer Design: Copolymerize with electron-rich units (e.g., cyclopentadithiophene) to create donor-acceptor architectures for organic solar cells .
  • Performance Metrics:
    • Mobility: Up to 6.7 cm²/(V·s) in field-effect transistors when polymer chains are aligned .
    • Bandgap: Tune optical absorption (λₘₐₓ: 500–600 nm) by varying substituents .
  • Synthetic Protocol:
    • Use Stille or Kumada coupling for polymerization .
    • Anneal films at 150°C to enhance crystallinity .

Q. How can structural modifications enhance the biological activity of derivatives?

Methodological Answer:

  • SAR Insights:
    • Methoxy Group: Replace with bulkier substituents (e.g., trifluoromethyl) to improve metabolic stability .
    • Bromine Position: Shift to the 6-position (e.g., 6-bromo isomers) alters binding affinity in enzyme assays .
  • Case Study:
    • Antimycobacterial Derivatives: Substitute the methoxy group with piperazine to achieve MIC₉₀ values of 2–8 µg/mL against M. tuberculosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.